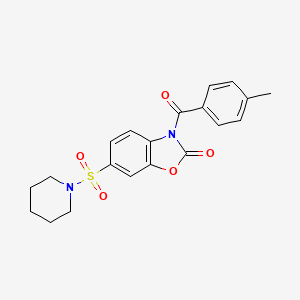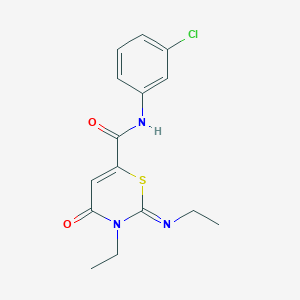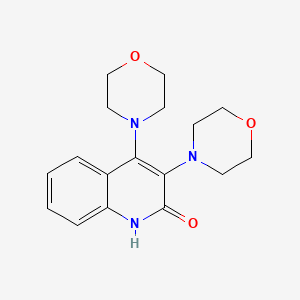
(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a carboxamide group, and various aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with phenyl isothiocyanate to form the thiazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as thermal stability or resistance to degradation.
作用機序
The mechanism of action of (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Similar compounds to (2Z)-N-(3-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its thiazine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H16ClN3O2S |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C23H16ClN3O2S/c24-16-8-7-11-18(14-16)25-22(29)20-15-21(28)27(19-12-5-2-6-13-19)23(30-20)26-17-9-3-1-4-10-17/h1-15H,(H,25,29) |
InChIキー |
YSPIIHNNEVJRPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14947331.png)


![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14947365.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B14947373.png)
![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)
![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)
![2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14947413.png)

